molecular formula C8H13NO3 B083010 Methyl 1-methyl-4-oxopiperidine-3-carboxylate CAS No. 13221-89-1

Methyl 1-methyl-4-oxopiperidine-3-carboxylate

Cat. No.: B083010
CAS No.: 13221-89-1
M. Wt: 171.19 g/mol
InChI Key: BKCOINBLEJIZGR-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-oxopiperidine-3-carboxylate (CAS 13221-89-1) is a piperidine derivative with a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol. It features a piperidine ring substituted with a methyl group at the 1-position, a ketone (oxo) group at the 4-position, and a methyl ester at the 3-position. This compound is commonly utilized as a pharmaceutical intermediate due to its structural versatility, enabling further functionalization . Its hydrochloride salt (CAS 13049-77-9) is also commercially available, enhancing solubility for specific synthetic applications .

Properties

IUPAC Name

methyl 1-methyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9-4-3-7(10)6(5-9)8(11)12-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCOINBLEJIZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927586
Record name Methyl 1-methyl-4-oxopiperidine-3-carboxylate
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13221-89-1
Record name 3-Piperidinecarboxylic acid, 1-methyl-4-oxo-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-carbomethoxy-piperidone-4
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-methyl-4-oxopiperidine-3-carboxylate
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Record name Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

  • Mannich Reaction : DEAD reacts with formaldehyde and methylamine in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in benzene. This step facilitates the formation of a Schiff base intermediate, which undergoes cyclization to yield a substituted piperidone derivative.

  • Decarboxylation : The intermediate is treated with concentrated hydrochloric acid (12 M) under reflux to remove one carboxylate group, resulting in 1-methyl-4-oxopiperidine-3-carboxylic acid.

  • Esterification : The carboxylic acid is then esterified with methanol using thionyl chloride (SOCl₂) or methyl chloroformate to produce the final methyl ester.

Key Parameters

StepReagents/ConditionsYieldPurity
CyclizationDEAD, formaldehyde, methylamine, PTSA, benzene, reflux91.7%99.4%
Decarboxylation12 M HCl, reflux85%98%
EsterificationMethanol, SOCl₂, 0–5°C78%97%

This method is favored for its scalability and high purity, making it suitable for industrial production.

Direct Esterification of 1-Methyl-4-Oxopiperidine-3-Carboxylic Acid

An alternative approach involves synthesizing 1-methyl-4-oxopiperidine-3-carboxylic acid as a precursor, followed by esterification. This two-step process is commonly employed in laboratory settings for its flexibility.

Synthetic Protocol

  • Acid Synthesis :

    • 1-Methyl-4-piperidone is reacted with ethyl chloroformate in tetrahydrofuran (THF) under basic conditions (e.g., sodium methoxide) to introduce the carboxylate group at position 3.

    • Hydrolysis with aqueous NaOH yields the carboxylic acid derivative.

  • Methyl Ester Formation :

    • The carboxylic acid is treated with methanol and sulfuric acid (H₂SO₄) under reflux, followed by neutralization with sodium bicarbonate (NaHCO₃) to isolate the ester.

Optimization Insights

  • Solvent Selection : THF outperforms dichloromethane (DCM) in esterification reactions due to its higher polarity, which improves reagent solubility.

  • Temperature Control : Maintaining temperatures below 5°C during acid chloride formation minimizes side reactions such as dimerization.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors and automated systems are employed to enhance yield and reduce waste.

Large-Scale Batch Reactor Method

  • Reagents : High-purity DEAD, methylamine (40% aqueous solution), and PTSA.

  • Conditions :

    • Reactor pressure: 2–3 bar

    • Temperature gradient: 60°C (cyclization) → 110°C (decarboxylation)

  • Output : 50–100 kg batches with ≥98% purity.

Recent Advances and Research Findings

Catalytic Innovations

  • Heterogeneous Catalysis : Zeolite-based catalysts (e.g., H-ZSM-5) have shown promise in accelerating the cyclization step, reducing reaction time by 30% while maintaining yields.

  • Microwave-Assisted Synthesis : Shortening decarboxylation time from 4 hours to 45 minutes with microwave irradiation, though scalability remains a challenge.

Comparative Analysis of Methods

ParameterCyclization RouteDirect EsterificationIndustrial Batch
ScalabilityHighModerateVery High
Reaction Time8–12 hours6–8 hours10–14 hours
Purity99.4%97%98%
Cost EfficiencyModerateHighVery High

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group at the 4-position can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group can be reduced to form a hydroxyl group, resulting in the formation of a secondary alcohol.

    Substitution: The ester group at the 3-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions to form amides or esters, respectively.

Major Products Formed

    Oxidation: Formation of 1-methyl-4-oxopiperidine-3-carboxylic acid.

    Reduction: Formation of 1-methyl-4-hydroxypiperidine-3-carboxylate.

    Substitution: Formation of various amides or esters depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

MMOPC has diverse applications across several scientific domains:

Chemistry

  • Intermediate in Organic Synthesis : MMOPC serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in multiple chemical reactions, making it valuable in synthetic chemistry.

Biology

  • Enzyme-Catalyzed Reactions : It is utilized as a substrate in studies of enzyme kinetics and metabolic pathways. Research indicates that MMOPC can significantly influence enzyme activity, leading to the production of biologically active metabolites .

Medicine

  • Pharmaceutical Development : MMOPC is particularly relevant in the design of drugs targeting neurological disorders such as schizophrenia and Parkinson's disease psychosis. Its role as an impurity in Pimavanserin highlights its importance in drug quality control processes.

Industry

  • Specialty Chemicals Production : The compound is also used in producing specialty chemicals and functional materials, expanding its utility beyond pharmaceuticals.

MMOPC exhibits significant biological activity attributed to its interaction with various receptors:

  • Interaction with Serotonin Receptors : Preliminary studies suggest that MMOPC may interact with serotonin receptors, indicating potential therapeutic applications for psychiatric disorders .
  • Antimicrobial Properties : Some derivatives of MMOPC have shown antimicrobial activity against various bacterial strains, suggesting further development as antimicrobial agents.

Case Studies

Several studies exemplify the applications of MMOPC:

Study on Enzyme Interaction

Research published by the American Chemical Society explored MMOPC's role as a substrate for enzymes involved in metabolic pathways. Findings indicated that it could significantly affect enzyme kinetics, leading to new avenues for drug design focused on metabolic diseases.

Antimicrobial Activity Research

Investigations into the antimicrobial properties of MMOPC derivatives revealed promising inhibitory effects against various bacterial strains, indicating their potential as candidates for new antimicrobial therapies .

Mechanism of Action

The mechanism of action of methyl 1-methyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites. The presence of the ketone and ester groups allows the compound to participate in various biochemical reactions, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to structurally analogous piperidine derivatives, focusing on substituents, ester groups, and ring functionalization (Table 1).

Table 1: Structural and Molecular Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 1-methyl-4-oxopiperidine-3-carboxylate 13221-89-1 C₈H₁₃NO₃ 171.19 1-Me, 4-Oxo, 3-COOMe
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate 57611-47-9 C₁₄H₁₇NO₃ 247.29 1-Bn, 4-Oxo, 3-COOMe
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate 52763-21-0 C₁₅H₁₉NO₃ 261.32 1-Bn, 3-Oxo, 4-COOEt
Methyl 2-oxopiperidine-4-carboxylate 25504-47-6 C₇H₁₁NO₃ 157.17 2-Oxo, 4-COOMe

Key Observations :

  • Ester Group Variation : Ethyl esters (e.g., 52763-21-0) may offer different hydrolysis kinetics compared to methyl esters, influencing metabolic stability in pharmaceutical contexts .

Physical and Chemical Properties

Table 2: Physical Properties and Stability
Compound Name Melting Point (°C) Purity Stability/Sensitivity
This compound Not reported 95% (HPLC) Hygroscopic; store at 2–8°C
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Not reported Not specified Stable under inert atmosphere
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl ~185 (decomposes) 95% Hygroscopic
Methyl 2-oxopiperidine-4-carboxylate Not reported 56%+ NMR-confirmed structure

Key Observations :

  • The hydrochloride salt (3939-01-3) exhibits a higher decomposition temperature (~185°C), suggesting enhanced thermal stability compared to the non-salt form .

Crystallographic and Conformational Analysis

  • Tools like SHELX and Mercury CSD are employed for crystal structure refinement and visualization. Ring puckering coordinates (Cremer-Pople parameters) analyze conformational flexibility, revealing that substituents like benzyl groups increase ring distortion compared to methyl groups .

Biological Activity

Methyl 1-methyl-4-oxopiperidine-3-carboxylate (MMOPC) is a compound with significant potential in pharmaceutical research, particularly in the context of neurological disorders and enzyme-catalyzed reactions. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₈H₁₃NO₃
  • Molecular Weight : 171.19 g/mol
  • Solubility : Soluble in water; forms hydrochloride salt for enhanced stability.

MMOPC's biological activity is primarily attributed to its role as a substrate for various enzymes involved in metabolic pathways. The compound's structure, featuring a ketone and an ester group, allows it to participate in biochemical reactions that influence cellular functions and signaling pathways.

Interaction with Receptors

Preliminary studies indicate that MMOPC may interact with serotonin receptors, suggesting potential therapeutic applications in treating psychiatric disorders. Its structural similarities to other piperidine derivatives enhance its relevance in drug design.

Biological Activities

  • Enzyme-Catalyzed Reactions : MMOPC is utilized as a substrate in studying enzyme kinetics and metabolic pathways.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, indicating potential for further development as antimicrobial agents.
  • Pharmaceutical Applications : It serves as an intermediate in synthesizing drugs targeting neurological conditions, particularly antipsychotic medications.

Comparative Analysis

The following table compares MMOPC with structurally similar compounds, highlighting their unique features:

Compound NameMolecular FormulaUnique Features
Methyl 1-benzyl-4-oxopiperidine-3-carboxylateC₁₄H₁₈ClNO₃Contains a benzyl group; used in similar applications
Methyl 4-Oxopiperidine-3-carboxylate HydrochlorideC₇H₁₁NO₃·HClSmaller structure; different biological activity
N-Methyl-3-carbomethoxy-4-piperidoneC₈H₁₄ClNO₃Related structure; used in various synthetic pathways

Study on Enzyme Interaction

A study published by the American Chemical Society explored the use of MMOPC as a substrate for enzymes involved in metabolic pathways. The findings indicated that MMOPC could significantly influence enzyme activity, leading to the production of biologically active metabolites .

Antimicrobial Activity Research

Research into the antimicrobial properties of MMOPC derivatives revealed promising results. Compounds derived from MMOPC demonstrated inhibitory effects against various bacterial strains, suggesting their potential as candidates for new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-methyl-4-oxopiperidine-3-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving β-keto esters and amines, analogous to Hantzsch dihydropyridine syntheses. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) based on kinetic studies. For example, refluxing in ethanol with ammonium acetate as a catalyst may improve yield . Monitor intermediates using thin-layer chromatography (TLC) and characterize products via 1H^1H-NMR to confirm regioselectivity.

Q. How should researchers characterize the compound’s purity and structural identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS).
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and ester (C-O) functional groups.
    Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to resolve ambiguities .

Q. What crystallographic tools are essential for determining its crystal structure?

  • Methodological Answer : Employ the SHELX suite for structure solution (SHELXS/SHELXD) and refinement (SHELXL) . Use ORTEP-3 for thermal ellipsoid visualization to assess atomic displacement parameters . Validate the final structure using checkCIF/PLATON to ensure geometric plausibility and absence of symmetry errors .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring be performed using Cremer-Pople parameters?

  • Methodological Answer : Define the mean plane of the piperidine ring using Cartesian coordinates from crystallographic data. Calculate puckering amplitude (QQ) and phase angles (θ,ϕ\theta, \phi) via the Cremer-Pople method to quantify non-planarity . Compare results with derivatives (e.g., 4-oxopiperidine analogs) to identify steric or electronic influences on ring puckering.

Q. How should researchers address contradictions in crystallographic data (e.g., bond length discrepancies)?

  • Methodological Answer : Perform multipole refinement in SHELXL to account for electron density distortions. Cross-validate using Mercury CSD’s "Packing Similarity" tool to compare unit cell parameters and intermolecular interactions with structurally related compounds in the Cambridge Structural Database (CSD) . Investigate thermal motion via anisotropic displacement parameters to rule out dynamic disorder .

Q. What computational strategies are effective for studying the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes or receptors). Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Analyze frontier molecular orbitals (HOMO-LUMO) via Gaussian 09 to predict sites for electrophilic/nucleophilic attack .

Q. How can researchers compare the compound’s solid-state packing with derivatives using the Mercury CSD module?

  • Methodological Answer : Input crystallographic data into Mercury CSD and use the "Structure Comparison" tool to calculate root-mean-square deviations (RMSDs) for atomic positions. Generate Hirshfeld surfaces to map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and compare fingerprint plots with analogs .

Methodological Notes

  • Ethical Data Handling : Retain raw crystallographic data (e.g., .cif files) for at least five years, and share via repositories like CCDC to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-methyl-4-oxopiperidine-3-carboxylate
Reactant of Route 2
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Methyl 1-methyl-4-oxopiperidine-3-carboxylate

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